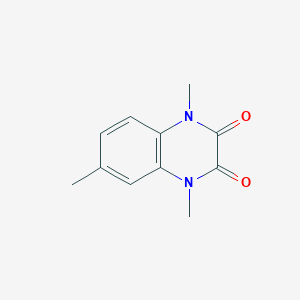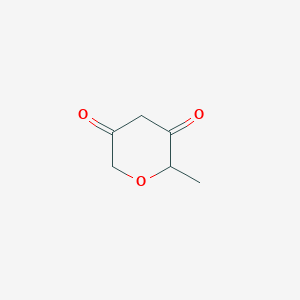![molecular formula C13H13ClO2 B8318227 4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8318227.png)
4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
Descripción general
Descripción
4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and an aldehyde group attached to a tetrahydro-biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable biphenyl precursor followed by selective chlorination and hydrolysis steps. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The aldehyde group in 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The chloro and hydroxy groups may also contribute to the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
- 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde
- 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol
- 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of its functional groups and the tetrahydro-biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H13ClO2 |
|---|---|
Peso molecular |
236.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-hydroxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClO2/c14-11-3-1-9(2-4-11)13-6-5-12(16)7-10(13)8-15/h1-4,8,12,16H,5-7H2 |
Clave InChI |
DQKFXPPLUISPEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(CC1O)C=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-6-[1,1-bis(2-pyridinyl)ethyl]pyridine](/img/structure/B8318176.png)

![Methyl 3-[bis(2-hydroxyethyl)amino]-2,6-dinitrobenzoate](/img/structure/B8318189.png)








